molecular formula C22H26N2O2 B2770432 N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide CAS No. 955315-86-3

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide

Cat. No.: B2770432
CAS No.: 955315-86-3
M. Wt: 350.462
InChI Key: PUXJGVRGTMOHIS-UHFFFAOYSA-N
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Description

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide: is a chemical compound with the molecular formula C22H26N2O2. It is known for its unique structure, which includes a morpholine ring, a phenyl group, and a cyclopentyl group attached to a formamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-(4-morpholinyl)aniline with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Morpholin-4-ylphenyl)formamide
  • N-(Phenylcyclopentyl)formamide
  • N-(2-Morpholin-4-ylphenyl)(cyclopentyl)formamide

Uniqueness

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide is unique due to its combination of a morpholine ring, phenyl group, and cyclopentyl group attached to a formamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(22(12-6-7-13-22)18-8-2-1-3-9-18)23-19-10-4-5-11-20(19)24-14-16-26-17-15-24/h1-5,8-11H,6-7,12-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXJGVRGTMOHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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